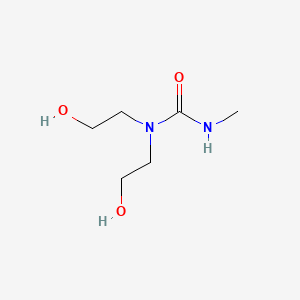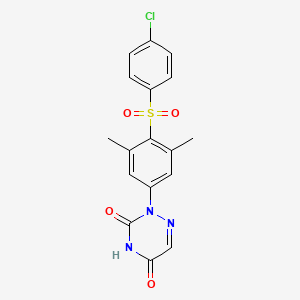![molecular formula C6H16N2S B14675996 4-[(2-Aminoethyl)sulfanyl]butan-1-amine CAS No. 36781-19-8](/img/structure/B14675996.png)
4-[(2-Aminoethyl)sulfanyl]butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2-Aminoethyl)sulfanyl]butan-1-amine is an organic compound with the molecular formula C6H16N2S. It is a primary amine with a sulfanyl group attached to the butane chain. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine can be achieved through several methods. One common approach involves the reaction of 4-chlorobutan-1-amine with 2-aminoethanethiol under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 4-chlorobutan-1-amine and 2-aminoethanethiol.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The reactants are mixed in a suitable solvent, such as ethanol or water, and heated to reflux for several hours.
Product Isolation: The product is then isolated by extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time.
化学反应分析
Types of Reactions
4-[(2-Aminoethyl)sulfanyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The amino groups can participate in nucleophilic substitution reactions with alkyl halides to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Secondary and tertiary amines.
科学研究应用
4-[(2-Aminoethyl)sulfanyl]butan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of 4-[(2-Aminoethyl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The amino and sulfanyl groups allow it to form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical reactions. Its reactivity with various functional groups also enables it to participate in diverse chemical transformations.
相似化合物的比较
Similar Compounds
4-[(2-Aminoethyl)thio]butan-1-amine: Similar structure but with a thioether group instead of a sulfanyl group.
4-[(2-Aminoethyl)oxy]butan-1-amine: Contains an ether linkage instead of a sulfanyl group.
4-[(2-Aminoethyl)amino]butan-1-amine: Features an additional amino group.
Uniqueness
4-[(2-Aminoethyl)sulfanyl]butan-1-amine is unique due to the presence of both amino and sulfanyl groups, which confer distinct reactivity and binding properties. This dual functionality makes it a valuable compound in synthetic chemistry and biochemical research.
属性
CAS 编号 |
36781-19-8 |
|---|---|
分子式 |
C6H16N2S |
分子量 |
148.27 g/mol |
IUPAC 名称 |
4-(2-aminoethylsulfanyl)butan-1-amine |
InChI |
InChI=1S/C6H16N2S/c7-3-1-2-5-9-6-4-8/h1-8H2 |
InChI 键 |
IHLKLOSDNDGKGZ-UHFFFAOYSA-N |
规范 SMILES |
C(CCSCCN)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(Diethylamino)methyl]-2,6-bis(sulfanyl)-4H-thiopyran-4-one](/img/structure/B14675925.png)
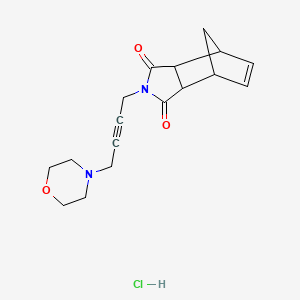


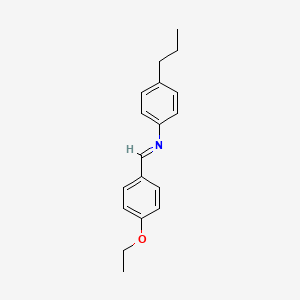
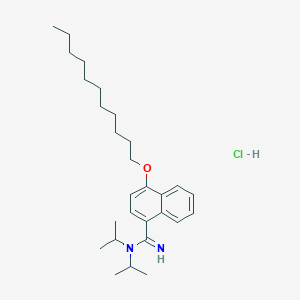
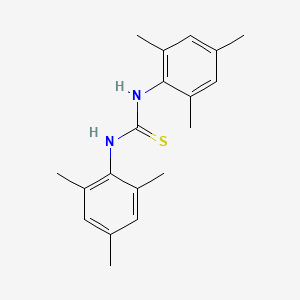
![N-Phenyl-3-[(prop-2-en-1-yl)sulfanyl]-1,2,4-thiadiazol-5-amine](/img/structure/B14675970.png)
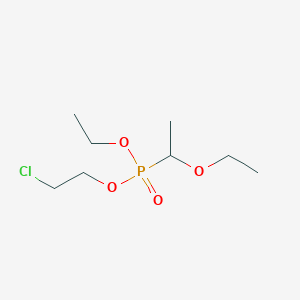
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
